5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid
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Overview
Description
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by its furoindole core, which is a fused heterocyclic system combining a furan ring with an indole moiety. The presence of an ethoxy group and a carboxylic acid functional group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid
- 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-6-carboxylic acid
- 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-sulfonic acid
Uniqueness
5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an ethoxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLGGFSSMVUDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(NC2=C3C(=C1)CC(O3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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